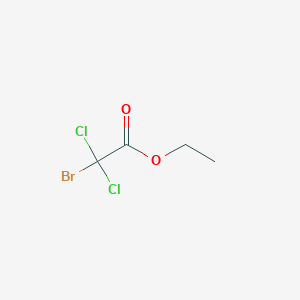

Ethyl 2-bromo-2,2-dichloroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-bromo-2,2-dichloroacetate is an organic compound with the molecular formula C4H5BrCl2O2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2,2-dichloroacetate can be synthesized through the bromination of ethyl dichloroacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where ethyl dichloroacetate is mixed with bromine and a catalyst. The reaction mixture is then heated to the desired temperature to facilitate the bromination process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-bromo-2,2-dichloroacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

Reduction: The compound can be reduced to form ethyl 2,2-dichloroacetate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH2) are commonly used.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Products include ethyl 2-hydroxy-2,2-dichloroacetate, ethyl 2-alkoxy-2,2-dichloroacetate, or ethyl 2-amino-2,2-dichloroacetate.

Elimination Reactions: Products include ethyl 2,2-dichloroacrylate or ethyl 2,2-dichloropropenoate.

Reduction: The major product is ethyl 2,2-dichloroacetate.

Applications De Recherche Scientifique

Ethyl 2-bromo-2,2-dichloroacetate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of ethyl 2-bromo-2,2-dichloroacetate involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Ethyl 2-bromo-2,2-dichloroacetate can be compared with similar compounds such as:

Ethyl 2-chloro-2,2-difluoroacetate: This compound has similar reactivity but contains fluorine atoms instead of bromine and chlorine.

Ethyl 2-bromo-2,2-difluoroacetate: This compound contains bromine and fluorine atoms, offering different reactivity and applications.

Ethyl 2,2-dichloroacetate: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides a distinct reactivity profile and makes it a versatile reagent in organic synthesis.

Activité Biologique

Ethyl 2-bromo-2,2-dichloroacetate (EDCA) is a halogenated organic compound that has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of EDCA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

EDCA is characterized by its molecular formula C5H6BrCl2O$$ and its structure features a bromo and dichloro substituent on the acetate moiety. The synthesis of EDCA typically involves the bromination of ethyl 2,2-dichloroacetate, followed by purification processes to yield the desired compound. The detailed synthetic route can be outlined as follows:

- Bromination : Ethyl 2,2-dichloroacetate is treated with bromine in a suitable solvent.

- Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Mechanisms of Biological Activity

The biological activity of EDCA can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antimicrobial Activity : EDCA exhibits significant antimicrobial properties against a range of bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Cytotoxic Effects : In vitro studies have shown that EDCA induces apoptosis in cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS).

- Anti-inflammatory Properties : EDCA has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by demonstrated that EDCA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, as summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table indicates that EDCA is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen.

Cytotoxicity Against Cancer Cells

In a separate investigation, the cytotoxic effects of EDCA were evaluated on various cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer). The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15 |

| A549 | 20 |

These findings indicate that EDCA exhibits potent cytotoxicity, with lower IC50 values suggesting higher efficacy against these cancer cells.

Toxicological Considerations

Despite its promising biological activities, it is essential to consider the toxicological profile of EDCA. Research indicates potential hepatotoxicity at high concentrations, necessitating further studies to determine safe dosage levels for therapeutic applications .

Propriétés

IUPAC Name |

ethyl 2-bromo-2,2-dichloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrCl2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWOKTZWOKIZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Cl)(Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600793 |

Source

|

| Record name | Ethyl bromo(dichloro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109926-11-6 |

Source

|

| Record name | Ethyl bromo(dichloro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.